molecular formula C8H9F3N2 B2704026 [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine CAS No. 2418650-26-5

[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine

Cat. No. B2704026
CAS RN: 2418650-26-5
M. Wt: 190.169
InChI Key: MDJBYVBBKIQMFP-UHFFFAOYSA-N
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Description

“[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine” is C7H6F3NO . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend largely on the identity of the desired target compound . For instance, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Medicinal Chemistry

Pyridinyl methanamine derivatives have been explored for their potential as anticonvulsant agents. For instance, Schiff bases of 3-aminomethyl pyridine synthesized through condensation with various aryl aldehydes/ketones have shown promising anticonvulsant activity. This indicates the potential of pyridinyl methanamine derivatives in developing new therapeutic agents (Pandey & Srivastava, 2011).

Catalysis

In catalysis, pyridinyl methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These complexes demonstrate good activity and selectivity in catalytic applications, suggesting the utility of pyridinyl methanamine structures in developing efficient catalysts (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes containing pyridinyl methanamine derivatives have shown unprecedented photocytotoxicity under red light, offering new avenues for cancer therapy. These complexes demonstrate the ability to generate reactive oxygen species and exhibit selective toxicity towards cancer cells, highlighting their potential in photodynamic therapy (Basu et al., 2014).

Water Oxidation

Research on Ru complexes for water oxidation has identified pyridinyl methanamine derivatives as promising ligands. These studies contribute to the development of efficient water-splitting catalysts, essential for renewable energy production (Zong & Thummel, 2005).

Anticancer Activity

Palladium(II) and Platinum(II) complexes based on pyridinyl methanamine derivatives have been investigated for their anticancer activity. These complexes exhibit strong DNA-binding affinity and selective toxicity towards cancer cells, suggesting their potential in chemotherapy (Mbugua et al., 2020).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This includes potential new agrochemical and pharmaceutical compounds.

properties

IUPAC Name

[4-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5-2-7(8(9,10)11)13-4-6(5)3-12/h2,4H,3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJBYVBBKIQMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine

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